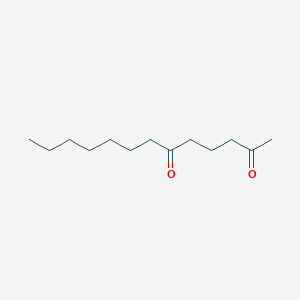

Tridecane-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

71898-20-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

tridecane-2,6-dione |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3 |

InChI Key |

OFPGVQBKVCOPPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCCC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Tridecane 2,6 Dione and Analogous Diketones

Condensation Reactions with Carbonyl Compounds and Amines

The condensation of 1,5-diketones, such as tridecane-2,6-dione, with amines is a well-established method for synthesizing nitrogen-containing heterocycles. rsc.org These reactions typically proceed through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization. rsc.org For instance, the reaction of 1,5-diketones with primary amines or ammonium (B1175870) acetate (B1210297) can yield substituted pyridines. nih.govacgpubs.org The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, involves the condensation of a 1,4-diketone with a primary amine; analogous reactions with 1,5-diketones can lead to the formation of six-membered rings. rsc.org

The direct condensation of carbonyl compounds with amines is a highly efficient method for creating imines, often with water as the only byproduct. rsc.org In the context of diketones, this initial condensation can be followed by further reactions, leading to stable five- or six-membered heterocyclic structures. rsc.org For example, the reaction of diphenacyl anilines (a type of 3-aza-1,5-diketone) with ammonium acetate under microwave irradiation has been shown to produce 1,3,5-triaryl-1,2-dihydropyrazines in high yields. acgpubs.org

The following table summarizes representative condensation reactions of diketones with amines.

| Reactants | Catalyst/Conditions | Product Type | Yield |

| 1,4-Diketones, Primary Aryl-amines | Chiral Phosphoric Acid | Axially Chiral Arylpyrroles | Excellent |

| 3-Aza-1,5-diketones, Ammonium Acetate | Microwave Irradiation | Dihydropyrazines | High |

| Amide Hydrazines, 1,4-Diketones | Phosphoric Acid | N-N Amide-Pyrrole Atropisomers | Excellent |

This table presents generalized findings on condensation reactions of analogous diketones. rsc.orgacgpubs.org

Oxidation Reactions

The oxidation of ketones is a fundamental transformation in organic chemistry, and in the case of diketones like this compound, it can lead to a variety of products depending on the oxidant and reaction conditions. One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation, which converts acyclic ketones into esters and cyclic ketones into lactones using peroxy acids or other oxidizing agents. slideshare.netorganic-chemistry.org

The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. jk-sci.com This is followed by a concerted migration of an adjacent alkyl or aryl group, leading to the final ester or lactone product. jk-sci.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl, with tertiary alkyl groups migrating in preference to secondary, phenyl, and primary alkyl groups. organic-chemistry.org For an unsymmetrical diketone like this compound, this selectivity would influence which carbonyl group reacts and which adjacent carbon chain migrates.

Various reagents can be employed for Baeyer-Villiger oxidations, including m-CPBA, peracetic acid, and hydrogen peroxide in the presence of a catalyst. slideshare.netrsc.org Nickel(II) complexes, for example, have been used to catalyze the Baeyer-Villiger oxidation of both cyclic and acyclic ketones using molecular oxygen and an aldehyde. oup.com Other methods for oxidizing ketones to dicarbonyl compounds include the use of selenium dioxide or ruthenium catalysts. asianpubs.orgorganic-chemistry.org

| Ketone Type | Oxidizing System | Product Type | Ref. |

| Cyclic Ketones | Peroxy Acid (e.g., m-CPBA) | Lactone | slideshare.net |

| Acyclic Ketones | Peroxy Acid (e.g., m-CPBA) | Ester | slideshare.net |

| Cyclic & Acyclic Ketones | Ni(II) complex, O₂, Aldehyde | Lactone or Ester | oup.com |

| 1,3-Diketones | Selenium Dioxide (SeO₂) / H₂O₂ | 1,2,3-Triones | asianpubs.org |

This table summarizes common oxidation reactions applicable to ketones and diketones.

Nucleophilic Addition and Substitution Pathways

Nucleophilic addition is a characteristic reaction of carbonyl compounds. The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org For a diketone like this compound, the presence of two carbonyl groups offers multiple sites for nucleophilic attack. The regioselectivity of this attack can be influenced by both steric and electronic factors. libretexts.orgfiveable.me

The general mechanism begins with the nucleophile attacking the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org The electrons of the pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org In base-catalyzed additions, a strong nucleophile like a hydroxide (B78521) ion attacks directly, while in acid-catalyzed conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. ic.ac.uk

For 1,5-diketones, an initial nucleophilic addition can be followed by an intramolecular reaction. For instance, the intramolecular aldol (B89426) condensation of a 1,5-diketone can lead to the formation of a six-membered ring, a key step in the Robinson annulation sequence. masterorganicchemistry.com The regioselectivity in unsymmetrical diketones is governed by factors such as steric hindrance around the carbonyl groups and the relative stability of potential enolate intermediates. fiveable.menih.gov

Ambident nucleophiles, which have more than one potential attacking atom (like enolates), can react at either the carbon or oxygen atom, leading to C-alkylation or O-alkylation products, respectively. dalalinstitute.com The outcome of these reactions can be controlled by factors such as the nature of the solvent and the counterion. dalalinstitute.com

Cycloaddition Reactions in the Context of Tridecane (B166401) Ring Systems

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic frameworks. mdpi.com For diketones, photochemical cycloadditions are particularly relevant.

The [2+2] photocycloaddition, also known as the Paterno-Büchi reaction when involving a carbonyl group, is a photochemical reaction that forms a four-membered ring from two doubly bonded species. mdpi.com This reaction is a versatile method for creating complex molecular scaffolds. rsc.org In the context of diketones, the enol form can participate in a [2+2] photocycloaddition with an alkene. wikipedia.org

This process, known as the De Mayo reaction, involves the photo-excitation of a β-diketone's enol form, which then undergoes a [2+2] cycloaddition with an alkene to form a cyclobutanol (B46151) intermediate. wikipedia.orgrsc.org This intermediate is often unstable and undergoes a subsequent retro-aldol reaction, cleaving the four-membered ring to yield a 1,5-diketone. rsc.org This sequence effectively inserts two carbon atoms from the alkene between the carbonyl groups of the original diketone. wikipedia.org

Recent advancements have enabled this reaction using visible light and a photosensitizer, broadening its applicability. rsc.org The reaction has been successfully applied to various substituted styrenes and different types of ketones. rsc.org These photocycloaddition reactions provide an efficient route to complex polycyclic systems that are otherwise difficult to access. researchgate.net

| Reactants | Conditions | Intermediate | Final Product |

| 1,3-Diketone (enol form), Alkene | UV light | Cyclobutanol | 1,5-Diketone |

| 1,3-Diketone, Styrene | Visible light, Photocatalyst | Cyclobutanol | 1,5-Diketone |

| Dibenzoylmethane, 1,4-Naphthoquinone | 300 nm UV light | Spiro-oxetane | 1,5-Diketone |

This table illustrates the De Mayo reaction and related photocycloadditions that produce 1,5-diketones. wikipedia.orgrsc.orgkoreascience.kr

Acid- and Base-Catalyzed Transformations

Acid and base catalysis plays a crucial role in the reactivity of diketones, promoting a variety of transformations including cyclizations, rearrangements, and condensations.

Lewis acids are effective catalysts for a wide range of reactions involving carbonyl compounds. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it towards nucleophilic attack or rearrangement. beilstein-journals.org

In the context of polycyclic systems containing diketone functionalities, Lewis acids can promote complex skeletal rearrangements and cyclizations. nih.gov For example, highly strained tricyclic diones, formed from [2+2] photoadducts, have been shown to undergo consecutive skeletal transformations catalyzed by Lewis acids such as AlCl₃, SnCl₄, and TiCl₄. nih.gov These rearrangements are driven by the relief of steric strain and can involve multiple steps, including ring-cleavage, Wagner-Meerwein migrations, and intramolecular cyclizations. nih.gov

The choice of Lewis acid and the substituents on the diketone can significantly influence the reaction pathway and the final product structure. nih.govresearchgate.net Lewis acids like scandium triflate (Sc(OTf)₃) have been used to catalyze formal [3+2] cycloaddition reactions of bicyclic systems with quinones to produce complex polycyclic molecules. nih.gov Similarly, other Lewis acids can switch the reaction pathway, for instance, from a [4+3] to a [2π+2σ] cycloaddition in reactions of bicyclobutanes. chemrxiv.org These studies highlight the power of Lewis acid catalysis in directing the reactivity of complex diones to construct diverse and intricate molecular architectures. researchgate.netrsc.org

| Substrate Type | Lewis Acid | Reaction Type | Product | Ref. |

| Strained Tricyclic Diones | AlCl₃, SnCl₄, TiCl₄ | Skeletal Rearrangement | Polycyclic Keto Alcohols, Bicyclic Diones | nih.gov |

| Pyrazole-substituted Bicyclobutanes, Quinones | Sc(OTf)₃ | Formal [3+2] Cycloaddition | Substituted Bicyclo[2.1.1]hexanes | nih.gov |

| Bicyclobutane Ketones, Dienol Silyl Ethers | Al(OTf)₃ | Formal [4+2] Cycloaddition | Bicyclo[4.1.1]octane Diketones | rsc.org |

| Alkenylcyclopentane-1,3-diones | BF₃·Et₂O | Cationic π-Cyclization | Bicyclic Ring Systems | researchgate.net |

This table showcases examples of Lewis acid-promoted reactions on polycyclic and dione (B5365651) systems.

Base-Catalyzed Condensation Pathways (e.g., for related octanediones)

The reactivity of diketones like this compound can be understood by examining the behavior of analogous, more extensively studied compounds such as 2,7-octanedione (B167701). Base-catalyzed condensation reactions are a hallmark of dicarbonyl compounds. chegg.comwikipedia.org In the presence of a base, such as sodium hydroxide, 2,7-octanedione undergoes an intramolecular aldol condensation. chegg.comwikipedia.org

The mechanism of this base-catalyzed reaction involves the formation of an enolate ion. tcu.edu A strong base abstracts an acidic α-hydrogen from one of the carbonyl groups, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule, leading to the formation of a β-hydroxy ketone. wikipedia.orgtcu.edu Subsequent dehydration (loss of a water molecule) readily occurs, especially with heating, to yield a more stable, conjugated enone. tcu.edu

For instance, the cross-aldol condensation of levulinic acid derivatives with acetone (B3395972), catalyzed by a strong base like lithium diisopropylamide (LDA), provides a pathway to synthesize octanediones. This process involves the deprotonation of acetone to form a nucleophilic enolate, which then attacks the carbonyl group of the levulinic acid derivative.

It is important to note that the conditions of the reaction, such as the choice of base and temperature, can significantly influence the outcome and yield of the condensation product. tcu.edu

Derivatization Strategies for Analytical Purposes (e.g., Tridecane derivatives in GC-MS)

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step to improve the volatility, stability, and chromatographic behavior of analytes like this compound. jfda-online.com The presence of two ketone functional groups in this compound makes it amenable to various derivatization techniques. vulcanchem.com

Common derivatization methods for carbonyl compounds include silylation, acylation, and alkylation. jfda-online.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely employed technique. nih.gov This process replaces the active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) group, increasing its volatility and thermal stability, which is crucial for GC analysis. jfda-online.comnih.gov

Another common step, particularly for complex biological samples, is methoxyamination prior to silylation. nih.gov Methoxyamine reacts with the carbonyl groups to form methoximes, which prevents the formation of multiple tautomeric forms of the diketone and leads to more reproducible results. nih.gov The optimization of derivatization conditions, such as reaction time and temperature, is critical to ensure complete and efficient conversion of the analyte. nih.gov The choice of derivatization reagent and method can significantly impact the detection and identification of metabolites in a sample. thescipub.com

The resulting derivatives of tridecane can then be readily analyzed by GC-MS, allowing for their separation from other components in a mixture and their identification based on their characteristic mass spectra. chromtech.net.auhmdb.ca

Mechanistic Studies of Dione Reactivity (e.g., Decarboxylative Protonation Mechanisms for related diones)

The study of dione reactivity extends to reactions like decarboxylative protonation. While not a direct reaction of this compound itself, understanding the mechanisms of related diones provides insight into the fundamental reactivity of the dicarbonyl motif. Decarboxylative protonation is a process where a carboxylic acid group is replaced by a hydrogen atom. nih.govnih.gov

Recent advancements have shown that this transformation can be achieved using cooperative catalyst systems, such as an iron/thiol system under visible light irradiation. nih.govnih.gov This method is applicable to a wide range of carboxylic acids, including those that are typically difficult to decarboxylate. nih.gov The proposed mechanism for this reaction involves a radical pathway. nih.govnih.gov

In photocatalytic decarboxylative Giese reactions, the process often begins with the deprotonation of the carboxylic acid to form a carboxylate. rsc.org This carboxylate is then oxidized via single-electron transfer (SET) to form a radical, which subsequently undergoes decarboxylation to generate an alkyl radical. rsc.org This radical can then participate in further reactions. The use of earth-abundant metal catalysts, like iron, makes these processes more sustainable. nih.govnih.govresearchgate.net

In some cases, the decarboxylation is part of a cascade reaction. For example, in palladium-catalyzed enantioselective decarboxylative protonations, an enolate intermediate is formed, which is then protonated to create a tertiary stereocenter. caltech.edu The mechanism of these reactions can be complex and may be influenced by factors such as the choice of catalyst, ligand, and proton source. caltech.edu

Reactions Involving Strained Double Bonds in Tricyclic Imide Systems Related to Tridecane-Diones

The reactivity of strained double bonds in polycyclic systems that can be conceptually related to or derived from diones is an area of significant research. Tricyclic imides, which can be synthesized from diones or their precursors, often contain strained carbon-carbon double bonds that are highly reactive. researchgate.netiucr.org

For example, the strained double bond in norbornene derivatives can readily react with transition metal catalysts. nih.gov This reactivity is exploited in reactions like the reductive Heck reaction, where aryl or heteroaryl groups can be coupled to the tricyclic system. nih.gov These reactions can proceed with high regioselectivity due to the specific geometry of the strained ring system. nih.gov

Furthermore, strained double bonds in tricyclic imides can undergo 1,3-dipolar cycloaddition reactions. chem-soc.siresearchgate.net These reactions allow for the construction of more complex, polycyclic architectures. chem-soc.sibeilstein-journals.org The stereochemistry of these cycloadditions can often be controlled, leading to the formation of specific diastereomers. rsc.org

In some instances, the strained double bond can react with reagents like the adduct of tributylphosphine (B147548) and carbon disulfide. mdpi.comresearchgate.net This can lead to the formation of ylides, which can be trapped by various electrophiles or can hydrolyze to form 1,3-dithiolanes. mdpi.comresearchgate.net The specific reaction pathway can depend on the reaction conditions and the nature of the tricyclic imide. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Tridecane 2,6 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton and Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for the structural confirmation of Tridecane-2,6-dione.

Proton (¹H) NMR: In a ¹H NMR spectrum of this compound, distinct signals would correspond to the various protons in the molecule. The methyl group protons adjacent to the carbonyl at C-2 would appear as a singlet. The methylene (B1212753) protons (CH₂) alpha to the carbonyl groups (at C-3, C-5, and C-7) would exhibit characteristic downfield shifts due to the electron-withdrawing effect of the oxygen atoms. The remaining methylene groups along the aliphatic chain would produce complex, overlapping multiplets in the upfield region of the spectrum. For comparison, the ¹H NMR spectrum of the related compound 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0².⁶.0⁸.¹²]tridecane-9,11-dione showed a distinctive AB pattern for non-equivalent protons. mdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The most downfield signals would be from the two carbonyl carbons (C-2 and C-6), typically appearing above 200 ppm. The carbons alpha to the carbonyls would also be shifted downfield compared to the other aliphatic carbons. In the case of a tridecane-dione analogue, 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0².⁶.0⁸.¹²]tridecane-9,11-dione, HSQC two-dimensional C–H correlation was required to distinguish between two very similar CH₂ signals. mdpi.com

Below is a table of representative ¹³C NMR chemical shifts for dione (B5365651) analogues, illustrating the expected signal locations.

| Compound Name | Functional Group | Chemical Shift (δ) ppm |

| (+-)-2-(Benzoylamino)tridecanedione-5,8-dione | Carbonyl (C=O) | 209.1, 208.6 |

| Benzoyl Carbonyl (C=O) | 167.3 | |

| Methine (CH-N) | 53.0 | |

| 1,5,8,11-tetra-azacyclotridecane-2,4-dione | Carbonyl (C=O) | 168.5 |

| Methylene (CH₂-N) | 51.8, 48.6, 47.9 | |

| Methylene (CH₂-C=O) | 40.5 | |

| 2-cyanoguanidinophenytoin | Carbonyl (C=O) | 174.7, 161.1 |

| Quaternary Carbon (C-4) | 71.9 | |

| Methylene (NCH₂) | 66.5, 62.3, 51.1 |

This table presents data for dione analogues to illustrate typical chemical shifts.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds like diketones. The sample is vaporized and separated on a GC column before entering the mass spectrometer for ionization and detection. phcogj.com This technique is routinely used to identify components in complex mixtures, such as essential oils or environmental samples, where various alkanes, ketones, and other organic compounds are present. researchgate.netkaust.edu.saphytojournal.com

For this compound (Molecular Weight: 212.33 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 212. The fragmentation pattern would be characteristic of an aliphatic diketone, with prominent peaks resulting from alpha-cleavage next to the carbonyl groups and McLafferty rearrangements. Analysis of the closely related isomer, Tridecane-2,4-dione, by electron ionization MS provides a reference for the expected fragmentation. nist.gov

| m/z (Mass-to-Charge Ratio) | Interpretation for Tridecane-2,4-dione |

| 212 | Molecular Ion [M]⁺ |

| 197 | Loss of methyl group [M-CH₃]⁺ |

| 170 | McLafferty rearrangement |

| 155 | Cleavage between C4 and C5 |

| 99 | Acylium ion [CH₃COCH₂CO]⁺ |

| 85 | Acylium ion [CH₃(CH₂)₅CO]⁺ from cleavage at C5-C6 |

| 43 | Acetyl cation [CH₃CO]⁺ |

This table shows fragmentation data for the isomer Tridecane-2,4-dione as a predictive model for this compound. Data sourced from NIST WebBook. nist.gov

Fast Atom Bombardment (FAB) is a soft ionization technique used for non-volatile, thermally unstable, and high molecular weight compounds. creative-proteomics.comlibretexts.org In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon), producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

This technique is particularly well-suited for analyzing complex macrocyclic structures, including those containing dione functionalities. For instance, FAB-MS was used to characterize a 13-membered macrocycle, 1,5,8,11-tetra-azacyclotridecane-2,4-dione (tatd), and its metal complexes. niscpr.res.in The analysis provided clear molecular ion peaks, confirming the composition of the synthesized macrocycles and their trinuclear complexes. niscpr.res.in This demonstrates the utility of FAB-MS for verifying the structure of large, complex dione-containing molecules where other ionization methods might fail or cause excessive fragmentation. taylorandfrancis.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Diketones and Hydrocarbons[12],[13],[19],[20],[21],[22],

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is fundamental for isolating a target compound from a reaction mixture and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC. For diketones, reversed-phase HPLC (RP-HPLC) is a common approach. chemrevlett.com In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

The separation of this compound would be based on its hydrophobicity; it would be retained on the nonpolar column and then eluted by adjusting the solvent gradient. sielc.com HPLC methods can be developed to achieve high resolution, separating the target diketone from impurities and starting materials. chemrevlett.com The use of a UV detector is possible due to the weak absorbance of the ketone functional groups, though for higher sensitivity and confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is often preferred. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Tridecane-Dione Analogues

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not reported, analysis of its analogues provides significant insight into the molecular geometry of such compounds.

For example, the crystal structure of 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0².⁶.0⁸.¹²]tridecane-9,11-dione was determined to confirm its exo,exo-configuration. mdpi.comresearchgate.net Similarly, the structure of 2,6-exo-8,10-exo-4-Butyl-9-oxa-4-azatetracyclo[5.3.1.0².⁶.0⁸.¹⁰]undecane-3,5-dione was confirmed by X-ray diffraction, revealing the angles of the fused rings relative to the norbornane (B1196662) core. mdpi.com These studies underscore the power of X-ray crystallography to resolve complex structural questions for polycyclic dione-containing molecules, which would be equally applicable to obtaining a definitive structure of this compound should suitable crystals be grown. nih.gov

Thermal Analysis Techniques (e.g., Differential Thermal Analysis for Metal Chelates of Diketones)

In a study investigating the thermal properties of β-diketone chelates of cobalt(III), aluminum(III), iron(III), manganese(III), and chromium(III), it was observed that metal chelates of alkyl-substituted pentane-2,4-diones generally exhibit lower melting points and higher decomposition temperatures compared to the simpler pentane-2,4-dionates. oup.comoup.com This suggests that the long alkyl chains in ligands like tridecane-diones can enhance the thermal durability of the metal chelates in their molten state. oup.com

The thermal stability of these chelates is a crucial factor, for instance, in their purification by methods like zone refining. oup.comoup.com The DTA curves of these metal chelates typically show endothermic peaks corresponding to melting, followed by irreversible endotherms at higher temperatures indicating thermal decomposition. oup.com For example, the decomposition temperature of iron(III) chelates was found to increase with the size of the alkyl substituents on the β-diketone ligand. oup.com

Below is a table summarizing the differential thermal analysis data for metal chelates of tridecane-6,8-dione, which serves as a close structural analog for this compound.

| Metal Ion | Chelate | Melting Point (°C) | Decomposition Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Cobalt(III) | Co(C₁₃H₂₂O₂)₃ | Not specified | Endotherms above 200°C | oup.com |

| Iron(III) | Fe(C₁₃H₂₂O₂)₃ | Not specified | Increases with alkyl substituent size | oup.com |

| Aluminum(III) | Al(C₁₃H₂₂O₂)₃ | Not specified | Not specified | oup.comoup.com |

| Manganese(III) | Mn(C₁₃H₂₂O₂)₃ | Not specified | Not specified | oup.comoup.com |

| Chromium(III) | Cr(C₁₃H₂₂O₂)₃ | Not specified | Not specified | oup.comoup.com |

Other Spectroscopic Methods (e.g., Infrared Spectroscopy for Macrocycles)

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of macrocyclic compounds derived from β-diketones like this compound. The synthesis of macrocycles often involves the condensation reaction between a dicarbonyl compound and a primary diamine, where the metal ion can act as a template. researchgate.net IR spectroscopy allows for the confirmation of the macrocyclic structure by observing the appearance and disappearance of specific vibrational bands.

Upon successful macrocyclization, the IR spectrum will show the disappearance of the characteristic vibrational bands of the starting materials, such as the N-H stretching vibrations of the diamine and the C=O stretching vibrations of the diketone, and the appearance of new bands, such as the C=N stretching vibration of the newly formed imine linkage. researchgate.netorientjchem.org

The coordination of the macrocyclic ligand to a metal ion can also be inferred from the IR spectrum. For instance, in tetraaza macrocyclic complexes, the coordination of the ligand through the four aza nitrogen atoms is a key feature. researchgate.net The IR spectra of metal-containing macrocycles often exhibit bands corresponding to metal-ligand vibrations in the far-infrared region. niscpr.res.in

The table below presents typical IR spectral bands observed in macrocyclic compounds derived from β-diketones.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(N-H) of starting diamine | 3400-3200 | Disappears upon successful condensation | orientjchem.org |

| ν(C=O) of starting β-diketone | 1725-1705 | Disappears or shifts upon cyclization/coordination | nih.gov |

| ν(C=N) of imine linkage | 1650-1580 | Confirms formation of the macrocyclic framework | researchgate.net |

| ν(C=O) of coordinated β-diketone group | 1610-1596 | Indicates coordination of the carbonyl oxygen to a metal center | nih.gov |

| ν(M-N) | 500-400 | Indicates metal-nitrogen bond formation | researchgate.net |

Applications of Tridecane 2,6 Dione and Its Derivatives in Complex Molecule Synthesis

Precursors for Polycyclic and Cage-Shaped Hydrocarbons

Tridecane-2,6-dione and its derivatives are instrumental in the synthesis of complex polycyclic and cage-shaped hydrocarbons. These intricate structures are of significant interest due to their unique properties and potential applications in materials science and as high-energy-density fuels. dtic.mil The synthesis of these molecules often involves multi-step sequences where the dione (B5365651) functionality of this compound is strategically utilized to build the complex carbon skeleton.

One notable application is in the construction of fenestrane systems, a class of polycyclic compounds featuring a central quaternary carbon atom shared by four fused rings. researchgate.netresearchgate.net The synthesis of an all-cis-8a,12b-diacetoxytetracyclo[5.5.1.0.4,13010,13]this compound serves as a key step in accessing the [5.5.5.5]fenestrane framework. This transformation is achieved through an aldol (B89426) cyclization of a diketodialdehyde precursor, followed by trapping with acetic anhydride. researchgate.netresearchgate.netcolab.ws

Furthermore, derivatives of this compound are employed in the synthesis of other complex cage structures. For instance, the synthesis of various polyquinane derivatives, which are polycyclic compounds composed of fused five-membered rings, often utilizes dione precursors. thieme-connect.comresearchgate.net These syntheses can involve a variety of chemical transformations, including ring-closing metathesis and cycloaddition reactions, to assemble the intricate polycyclic framework. thieme-connect.com

The following table summarizes key research findings on the use of this compound derivatives as precursors for polycyclic and cage-shaped hydrocarbons:

| Precursor | Target Molecule/System | Key Reaction | Reference(s) |

| Diketodialdehyde (derived from this compound) | all-cis-8a,12b-diacetoxytetracyclo[5.5.1.0.4,13010,13]this compound ([5.5.5.5]fenestrane precursor) | Aldol cyclization | researchgate.netresearchgate.netcolab.ws |

| Cage diones | Linear triquinanes | Fischer indole (B1671886) synthesis sequence | thieme-connect.com |

| 1,2-dicarbonyl compounds and di-tert-butyl 3-oxoglutarate | Tetracyclo[5.5.1.04,13.010,13]tridecane triones | Weiss reaction | researchgate.net |

Role in the Construction of Fenestrane Systems

The unique structural characteristics of this compound make it a pivotal starting material for the synthesis of fenestranes, which are polycyclic hydrocarbons with a distinctive window-like structure. The term "fenestrane" is derived from the Latin word for window, reflecting the arrangement of four fused rings around a central quaternary carbon atom.

A significant breakthrough in this area was the successful synthesis of all-cis-8a,12b-diacetoxytetracyclo[5.5.1.0.4,13010,13]this compound. researchgate.netresearchgate.net This was accomplished through the aldolization of a diketodialdehyde, which itself can be derived from precursors related to this compound, under equilibrating conditions, followed by trapping with acetic anhydride. researchgate.netresearchgate.netcolab.ws This particular diacetoxy dione is a key intermediate, providing a viable entry into the [5.5.5.5]fenestrane system. researchgate.net

Attempts have also been made to synthesize the larger [5.5.6.6]fenestrane system via the aldol cyclization of a related dialdehyde. researchgate.netresearchgate.net While this approach did yield the desired tetracyclic ring system, it was observed as a minor product. researchgate.netresearchgate.net The major products were often undesired side products, highlighting the challenges in controlling the cyclization pathways for these complex architectures. researchgate.net

The following table outlines the key intermediates and target systems in the synthesis of fenestranes involving this compound derivatives:

| Intermediate | Target Fenestrane System | Key Reaction Step | Reference(s) |

| diketodialdehyde 8 | all-cis-8a,12b-diacetoxytetracyclo[5.5.1.0.4,13010,13]this compound 9 | Aldolization | researchgate.netresearchgate.net |

| dialdehyde 14 | [5.5.6.6]fenestrane system 12 | Aldol cyclization | researchgate.netresearchgate.net |

Intermediate in the Synthesis of Macrocyclic Ligands and Their Metal Complexes

This compound and its analogs serve as crucial intermediates in the synthesis of macrocyclic ligands and their corresponding metal complexes. These large-ring structures are of great interest in coordination chemistry and have applications in areas such as catalysis, medical imaging, and as models for biological systems. chem-soc.siresearchgate.net

The synthesis of these macrocycles often involves template reactions, where a metal ion directs the condensation of dicarbonyl compounds, like this compound derivatives, with diamines to form the desired macrocyclic product. psu.edubhu.ac.in This method is particularly effective for producing [2+2] macrocycles, where two molecules of the dicarbonyl compound react with two molecules of a diprimary amine. psu.edu

For example, the condensation of 2,6-diacetylpyridine (B75352) (a dicarbonyl analog) with 3,6-dioxaoctane-1,8-diamine in the presence of a barium ion (Ba²⁺) can lead to the formation of a 30-membered macrocyclic ligand. psu.edubhu.ac.in The metal ion plays a crucial role in organizing the reactants to favor cyclization over polymerization. chem-soc.si

Furthermore, the reactivity of the coordinated ligands can be exploited to synthesize new and more complex macrocycles. Transamination reactions, where a coordinated imine group is attacked by an amine, can lead to the conversion of one macrocycle into another. psu.edu This highlights the versatility of these intermediates in generating a library of macrocyclic structures.

The table below summarizes the role of dicarbonyl compounds in the synthesis of macrocyclic ligands:

| Dicarbonyl Compound | Diamine | Metal Ion Template | Resulting Macrocycle | Reference(s) |

| 2,6-diacetylpyridine | 3,6-dioxaoctane-1,8-diamine | Ba²⁺ | 30-membered [2+2] macrocycle | psu.edubhu.ac.in |

| Indole-2,3-dione (isatin) | o-phenylenediamine | Cr(III), Fe(III) | Trivalent metal complexes of a macrocyclic ligand | chem-soc.si |

| 2,5-hexanedione | 2,6-diaminopyridine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Bis(2,6-diamine pyridine (B92270) 2,5-hexanedione) macrocyclic complexes |

Building Blocks for Spirocyclic and Fused Ring Systems

This compound and its derivatives are valuable building blocks for the construction of spirocyclic and fused ring systems. qmul.ac.uk Spiro compounds, which contain two or more rings linked by a single common atom, are found in numerous natural products and possess interesting biological activities. beilstein-journals.org

The synthesis of these complex structures often relies on the reactivity of the dione functionality in this compound. For example, multicomponent reactions involving a dione, an amine, and another carbonyl compound can lead to the formation of spiro[dihydropyridine-oxindoles]. beilstein-journals.org In a specific instance, the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione (a cyclic dione analog) in acetic acid provides a straightforward route to these novel spiro compounds. beilstein-journals.org

Furthermore, the intramolecular condensation of diones can lead to the formation of fused bicyclic systems. For instance, the intramolecular condensation of a cyclooctanone (B32682) derivative, which can be conceptually related to a cyclized form of a tridecane-dione, can produce a bicyclo[3.3.1]nonane-dione. rsc.org This bicyclic core is a common motif in many biologically active molecules. rsc.org

The following table highlights the use of dione building blocks in the synthesis of spirocyclic and fused ring systems:

| Dione Building Block | Reactants | Resulting System | Key Reaction Type | Reference(s) |

| Cyclopentane-1,3-dione | Arylamine, Isatin | Spiro[dihydropyridine-oxindole] | Three-component reaction | beilstein-journals.org |

| Cyclooctanone derivative | - | Bicyclo[3.3.1]nonane-dione | Intramolecular condensation | rsc.org |

| Dispiroketones | Acid | [3.3.3]propellane | Rearrangement | researchgate.net |

Contributions to the Synthesis of Novel Energetic Compounds (indirectly related to 2-azaadamantane-dione synthesis)

While direct synthesis of 2-azaadamantane-dione from this compound is not explicitly detailed in the provided context, the synthesis of cage-like structures, which are precursors to energetic materials, is a relevant area of application for dione compounds. The synthesis of novel energetic compounds often involves the construction of polycyclic frameworks with high ring strain and a high density of nitrogen-containing functional groups. dtic.milrsc.org

The synthesis of various cage hydrocarbons, which can be precursors to energetic materials, often starts from polycyclic diones. For example, the synthesis of adamantane (B196018) derivatives, which are structurally related to 2-azaadamantane, can involve dione intermediates. Adamantane-2,6-dione itself is a known compound. nih.gov

The development of new energetic materials is focused on creating compounds with high density, high heat of formation, and good oxygen balance. dtic.milrsc.org Cage-like structures are particularly attractive for this purpose due to their compact nature and high inherent density. rsc.org The synthesis of such compounds often involves multi-step sequences where dione functionalities are used to construct the core polycyclic skeleton, which is then further functionalized with energetic groups like nitro groups. rsc.orgmdpi.com

The following table provides an overview of the synthesis of energetic compounds and their precursors, highlighting the role of polycyclic frameworks that can be derived from dione intermediates:

| Precursor/Intermediate | Target Energetic Compound/Framework | Key Features | Reference(s) |

| Polycyclic cage hydrocarbons | High energy/high density fuel systems | High positive standard heats of formation, high densities | dtic.mil |

| All-bridge carbon-substituted polynitroheteroadamantanes | Cage-like energetic frameworks | High density, excellent detonation performance, reasonable oxygen balance | rsc.org |

| 5-nitro-3-(trinitromethyl)-1,2,4-triazole (HNTF) | Polynitro energetic complex | High density, high energy performance, good stability | mdpi.com |

Coordination Chemistry and Supramolecular Assemblies Involving Tridecane 2,6 Dione Analogues

Metal Chelate Formation with Tridecane-Diones (e.g., Tridecane-6,8-dione)

Diketones, especially β-diketones, are renowned chelating agents. researchgate.net A chelating agent is a substance containing two or more donor atoms that can form a ring structure with a central metal ion. shivajichk.ac.in This chelation process typically results in complexes with enhanced stability compared to those formed with monodentate ligands. The properties of the resulting metal chelate are influenced by the central metal atom's size and electronic configuration, the structure of the chelating ligand, and the nature of the metal-ligand bond. shivajichk.ac.in

Research into analogues such as 1,4,7,10-tetraazacyclotridecane-11,13-dione (B14458167), which contains a dione (B5365651) moiety within a macrocyclic structure, demonstrates potent chelating capabilities. This ligand possesses two distinct coordination groups: the dioxotetraamine macrocycle and an appended functional group, such as 8-hydroxyquinoline (B1678124). niscpr.res.in These groups can coordinate with different metal ions independently, allowing for the formation of stable mononuclear or polynuclear mixed-metal complexes. niscpr.res.in For instance, in acidic conditions, the 8-hydroxyquinoline and 1,10-phenanthroline (B135089) portions can coordinate strongly with Cu(II), after which titration can induce deprotonation of the dione amide groups to bind a second metal ion. niscpr.res.in

The stability and structure of these chelates have been investigated through potentiometric equilibrium measurements and molecular mechanics calculations. niscpr.res.in Studies on Cu(II) complexes with 1,4,7,10-tetraazacyclotridecane-11,13-dione derivatives show that the geometry of the coordinated metal ion is influenced by the ligand structure. niscpr.res.intandfonline.com For example, calculations suggest that a tetrahedral conformation is energetically favored over a square planar one for certain substituted complexes. niscpr.res.in

| Complex System | Log K (Stability Constant) | Proposed Coordination Site | Calculated Energy (kJ/mol, MM+) | Reference |

|---|---|---|---|---|

| [Cu(phen)]2+ + L | 5.37 | Site 2 (Dioxotetraamine) | - | niscpr.res.in |

| [Cu(L-H)]+ | -4.99 (pKa) | Site 2 (Dioxotetraamine) | - | niscpr.res.in |

| [Cu(phen)Cu(L-2H)]2+ | -12.71 (pKa) | Site 1 (phen) & Site 2 (Dioxotetraamine) | - | niscpr.res.in |

| Tetrahedral Conformation (Substituted Complex) | - | Site 1 | 49.75 | niscpr.res.in |

| Square Planar Conformation (Substituted Complex) | - | Site 1 | 61.59 | niscpr.res.in |

Template Synthesis of Macrocyclic Metal Complexes Containing Tridecane-Dione Moieties

The template effect is a powerful strategy in coordination chemistry where a metal ion acts as a template, organizing reacting molecules around it to facilitate the formation of a specific macrocyclic ligand that would otherwise form in low yields or not at all. niscpr.res.inrsc.org This method is particularly effective for synthesizing macrocyclic complexes containing dione functionalities. nih.gov

A prime example is the template synthesis of metal complexes with the 13-membered macrocycle 1,5,8,11-tetra-azacyclotridecane-2,4-dione (tatd). niscpr.res.in These complexes are prepared through the reaction of 1,8-diamino-3,6-diazaoctane with diethyl malonate in the presence of various metal chlorides (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and La(III)) in a non-aqueous solvent like dry methanol (B129727). niscpr.res.in The metal ion directs the condensation reaction to form the macrocycle around it. The resulting monomeric complexes, with the general formula [M(tatd)(H₂O)₂]Cl₂, feature the metal ion encapsulated by the macrocyclic ligand. niscpr.res.in These monomers can be further reacted to create more complex structures, such as trinuclear complexes where a second type of metal ion binds to the exo-carbonyl oxygens of two monomer units. niscpr.res.in The structure and composition of these complexes are typically confirmed using elemental analysis, mass spectrometry, and various spectroscopic techniques (IR, electronic, ESR). niscpr.res.in

| Reactants | Template Metal Ion | Resulting Macrocyclic Complex | Proposed Geometry | Reference |

|---|---|---|---|---|

| 1,8-diamino-3,6-diazaoctane + Diethyl malonate | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(tatd)(H₂O)₂]Cl₂ | Octahedral | niscpr.res.in |

| 1,8-diamino-3,6-diazaoctane + Diethyl malonate | La(III) | [La(tatd)(H₂O)₃Cl₂]Cl | Unavailable | niscpr.res.in |

| [La(tatd)(H₂O)₃Cl₂]Cl + MCl₂ | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [2{La(tatd)(H₂O)₃Cl₂}·MCl₂]Cl₂ | Trinuclear, 3d metal bonded to exo-carbonyls | niscpr.res.in |

| Isatin + Ethylenediamine | Cr(III), Fe(III) | [M(TML)X]X₂ | Square Pyramidal | nih.gov |

Hydrogen-Bonded Supramolecular Structures of Dione Derivatives (General for Piperidinediones)

Beyond covalent coordination bonds, non-covalent interactions, particularly hydrogen bonds, are fundamental in constructing supramolecular assemblies. mdpi.com In the solid state, molecules containing both hydrogen bond donors (like N-H groups) and acceptors (like carbonyl C=O groups) can self-assemble into well-defined, extended networks. mdpi.comnih.gov Dione derivatives, such as piperidinediones and related structures like barbituric acid, are excellent building blocks for these assemblies due to the presence of both amide and carbonyl functionalities.

In more complex systems, coordination chemistry and hydrogen bonding are used in concert to create discrete supramolecular structures. mdpi.com A well-studied example involves barbituric acid derivatives (structurally related to piperidinediones), which can form a "rosette" structure through multiple hydrogen bonds. When these units are attached to metal-coordinating groups, large, stable metalla-assemblies can be formed. mdpi.com The stability of these hydrogen-bonded assemblies is significant, with the formation of multiple hydrogen bonds resulting in substantial energy gains. mdpi.com

| Compound Type / System | Hydrogen Bond Type(s) | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 6-Methylpyridine-3-carboxamide Co-crystals | N-H···O, O-H···N, O-H···O | Chains, CONH₂ dimers | researchgate.net |

| Bis(1-hydroxy-2-methylpropane-2-aminium) sulfate (B86663) | N-H···O, O-H···O | 2D Layered Network | mdpi.com |

| Tripropylammonium hydrogen sulfate Ion Pair | N-H···O | Ion Pair Formation | researchgate.net |

| Palladium-based Ureido-pyrimidinone Dimer | N-H···O, N-H···N | Self-Assembled Dimer for Metalla-Rectangles | mdpi.com |

Computational and Theoretical Chemistry of Tridecane 2,6 Dione

Molecular Modeling and Structure Prediction for Tridecane-Diones

Molecular modeling and structure prediction are fundamental tools for elucidating the three-dimensional arrangement of atoms in molecules like tridecane-diones. Tridecane-2,6-dione (C₁₃H₂₄O₂) is an aliphatic diketone with a 13-carbon chain and ketone groups at positions 2 and 6. vulcanchem.com Its structure consists of a flexible linear carbon chain, with the ketone groups introducing polarity. vulcanchem.com

While specific modeling studies on this compound are not extensively documented, the principles are derived from studies on related long-chain and cyclic diketones. For instance, very-long-chain β-diketones are known components of plant cuticular waxes, and their structural characteristics are crucial for their biological function. researchgate.net Computational methods are used to predict the conformational landscape of these long chains, identifying low-energy conformers that are likely to be present.

Computational studies on cyclic diketones, such as 2-acylcycloalkane-1,3-diones, utilize Density Functional Theory (DFT) to determine the optimal molecular structures of different tautomeric forms in solution. researchgate.net These calculations help interpret experimental NMR spectra by correlating theoretical chemical shifts with observed values, thus confirming the equilibrium between various tautomers. researchgate.net

Table 1: Computed Properties for a Related Cyclic Diketone Below is a table of computed descriptors for 4-hydroxyadamantane-2,6-dione, a related cyclic diketone, illustrating the type of data generated through molecular modeling.

| Property | Value | Method/Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| XLogP3-AA | -0.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 3 | Cactvs |

| Rotatable Bond Count | 0 | Cactvs |

| Data sourced from PubChem for CID 601866. |

Quantum Chemical Calculations (e.g., Density Functional Theory Studies on related diketone systems)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and properties of diketones. tandfonline.com These methods are widely applied to β-diketone systems to understand their stability, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

DFT studies on β-diketone derivatives often employ hybrid functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to accurately model their electronic and spatial structures. researchgate.netjomardpublishing.commdpi.com Such studies can elucidate the relative stabilities of different tautomers and the influence of intramolecular hydrogen bonds. researchgate.netjomardpublishing.com For example, calculations have shown that the energy of intramolecular O-H···O hydrogen bonds in β-diketone enols can be significant, ranging from approximately 9.51 to 13.08 kcal/mol. researchgate.net

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data. researchgate.netwu.ac.th This approach has been successful in assigning electronic absorption bands and understanding the effects of solvents on the spectra. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, provide insights into the molecule's reactivity and are used to predict properties like electrochemical oxidation potentials. tandfonline.comwu.ac.th

Table 2: Common DFT Functionals and Basis Sets for Diketone Studies

| Study Type | Functional | Basis Set | Application | Reference |

| Electronic & Spatial Structure | B3LYP | 6-31+G(d,p) | Study of β-diketone derivatives, tautomers, and hydrogen bonding. | researchgate.netjomardpublishing.com |

| Geometric Structure | B3LYP | 6-311G(d,p) | Optimization of molecular structures of salt cocrystals. | acs.org |

| Electronic Spectra | PBEPBE | 6-311G(d,p) | Simulation of UV-Vis spectra. | acs.org |

| Molecular Properties | B3LYP | 6-311++G** | Calculation of HOMO energy for correlation with anodic peak potential. | tandfonline.com |

| Optical & Photovoltaic Properties | TD-DFT | PCM | Prediction of excitation energy and spectroscopy for dye-sensitized solar cells. | wu.ac.th |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving ketones and diketones. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

For instance, detailed computational studies have been performed on the iridium-catalyzed C-H alkenylation of enamides, which are derived from ketones. nih.gov These studies revealed a mechanism involving 1,2-Ir-C migratory insertion followed by syn-β-acetoxy elimination. nih.gov Similarly, the mechanism of the Pd-catalyzed α-arylation of ketones has been investigated computationally, showing that reductive elimination from a C-bound enolate Pd complex is the most favorable pathway. acs.org

The classic Grignard reaction with ketones has also been a subject of DFT studies, which have modeled the reaction pathway, including the coordination of the carbonyl group to magnesium and the subsequent nucleophilic attack. rsc.org More complex transformations, such as the visible-light-driven 1,3-boronate rearrangement to ketones, have been clarified through computational investigations of the excited-state reaction mechanism. researchgate.net

Photo-induced cycloaddition reactions of α-diketones represent another area where computational studies have provided significant insight. These reactions can proceed through various pathways, such as [2+2], [4+2], or [4+4] cycloadditions, depending on the reactants and conditions. researchgate.net Computational analysis helps to rationalize the observed regioselectivity and diastereoselectivity by examining the stability of diradical intermediates and frontier molecular orbital (FMO) interactions. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Classes (e.g., N-Heterocycles)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While QSAR studies specific to this compound are not available, this methodology is frequently applied to classes of compounds synthesized from diketone precursors, such as N-heterocycles.

Diketones are versatile starting materials for synthesizing various heterocyclic compounds with potential pharmacological activities. QSAR models for these derivatives help in designing new, more potent compounds. For example, QSAR studies have been conducted on benzimidazole (B57391) derivatives synthesized from β-diketones to evaluate their antimicrobial activity. ajol.info Similarly, mono-ketone analogs of curcumin (B1669340) have been the subject of QSAR studies to predict their antioxidant activity by inhibiting lipid peroxidation. rjptonline.org These studies use molecular descriptors—calculated properties that quantify different aspects of a molecule's structure—to build a predictive model.

The process typically involves:

Collecting a dataset of compounds with known biological activity.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Developing a mathematical equation that relates a subset of these descriptors to the observed activity.

Validating the model to ensure its predictive power.

For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified several key molecular descriptors that correlate with activity, such as MLFER_S (a solvation descriptor) and SpMAD_Dzs (a 2D descriptor). researchgate.net Such models guide the synthesis of new derivatives with potentially enhanced activity. rjptonline.org

Occurrence and Research in Natural Products Chemistry

Identification of Tridecane-2,6-dione and Related Diketones in Natural Extracts

While direct isolation of this compound from natural sources is not extensively reported in scientific literature, its parent hydrocarbon, tridecane (B166401), is a common volatile organic compound found across the biological kingdoms. Tridecane has been identified as a component of essential oils in plants such as Abelmoschus esculentus, Camellia sinensis, and in various foods including limes and black walnuts. nih.gov It is also produced by microorganisms; for instance, it has been detected as a metabolite in rhizospheric bacteria. wikipedia.orgnih.gov In the insect world, tridecane is utilized as a pheromone by the southern green shield bug and is a major component of the defensive fluid of the stink bug Cosmopepla bimaculata. researchgate.net

Although this compound itself remains elusive, other long-chain aliphatic diketones have been successfully identified in natural extracts. These are typically β-diketones (1,3-diones), which are well-known constituents of the epicuticular waxes of many plants, including wheat and barley. chemistryviews.org For example, analysis of the neutral lipids from the beans of Vanilla fragrans and Vanilla tahitensis led to the identification of a series of long-chain unsaturated β-diketones, such as 18-heptacosene-2,4-dione and 20-nonacosene-2,4-dione. nih.gov These findings highlight that while the specific 1,5-dione arrangement of this compound is uncommon, the broader class of long-chain diketones is certainly a feature of natural product chemistry.

The following table summarizes the natural occurrence of the parent compound tridecane and related diketones.

| Compound/Class | Source Organism(s) | Role/Context |

| Tridecane | Nezara viridula (Southern green shield bug) | Pheromone researchgate.net |

| Cosmopepla bimaculata (Stink bug) | Defensive fluid researchgate.net | |

| Abelmoschus esculentus, Camellia sinensis | Plant metabolite, essential oil component nih.gov | |

| Rhizospheric Bacteria | Volatile organic compound wikipedia.org | |

| Long-chain β-Diketones | Triticum aestivum (Wheat), Hordeum vulgare (Barley) | Epicuticular wax component chemistryviews.org |

| Vanilla fragrans (Vanilla) | Bean lipid component nih.gov |

Biosynthetic Considerations for this compound and Related Natural Products (Hypothetical Pathways)

The biosynthesis of long-chain diketones is primarily associated with polyketide synthase (PKS) pathways. These enzymatic systems construct carbon chains through the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

For the commonly found β-diketones in plant waxes, a dedicated Type III PKS known as diketone synthase (DKS) is involved. nih.gov Research on barley and wheat has identified a gene cluster responsible for this pathway, where a fatty acyl-CoA or a 3-ketoacyl precursor is condensed with another acyl unit to form the characteristic 1,3-dione structure. nih.govorganic-chemistry.org

While the biosynthesis of 1,3-diketones is well-studied, the formation of a 1,5-diketone like this compound requires a different mechanistic consideration. A compelling model for 1,5-dione formation comes from the biosynthesis of isatropolone natural products in Streptomyces bacteria. nih.gov In this pathway, a Type II PKS assembles a polyketide chain that undergoes specific cyclizations and rearrangements to generate a reactive 1,5-diketone moiety within the larger molecule. nih.govcigb.edu.cu This established pathway provides a strong hypothetical basis for the biosynthesis of acyclic 1,5-diketones.

A plausible biosynthetic route for this compound could therefore involve:

Initiation: A starter unit, likely an acyl-CoA such as hexanoyl-CoA, is loaded onto the PKS.

Elongation: The PKS catalyzes several rounds of elongation using malonyl-CoA as the extender unit, but with tailored reduction steps. Unlike fatty acid synthesis where the β-keto group is fully reduced after each extension, the keto groups at what will become positions 2 and 6 are retained.

Termination: The completed polyketide chain is released from the enzyme, possibly via hydrolysis, to yield this compound.

This hypothetical pathway, drawing from the principles of Type II PKS systems that are known to produce 1,5-diketones, represents a chemically and biologically feasible route to this compound.

Synthetic Efforts Towards Naturally Occurring Tridecane-Dione Analogues

The 1,5-diketone unit is a valuable and versatile building block in organic synthesis, serving as a key intermediate for constructing a wide array of carbocyclic and heterocyclic systems found in many natural products. organic-chemistry.org Consequently, significant research has been dedicated to developing efficient methods for their synthesis, which in turn enables access to analogues of natural products containing this motif.

Modern synthetic strategies to create 1,5-diketones often focus on efficiency and the use of sustainable reagents. For example, a nickel-catalyzed method has been developed for the synthesis of 1,5-diketones by coupling ketones with renewable resources like ethanol (B145695) and methanol (B129727). nih.gov This approach proceeds through a dehydrogenation and C-C bond-forming cascade. nih.gov

Another innovative approach is a visible-light-mediated variant of the De Mayo reaction. This photochemical method allows for the [2+2] cycloaddition of β-diketones with styrenes, which, after ring-opening, yields the target 1,5-diketone structure. This reaction is notable for its ability to construct seven-membered rings, a common structural feature in natural products.

Classical methods for 1,5-diketone synthesis, such as the Michael addition of an enolate to an α,β-unsaturated ketone, remain highly relevant and are continuously being improved. organic-chemistry.org These reactions are fundamental in building the carbon skeleton required for many complex molecules. The development of these synthetic tools is crucial for creating analogues of natural products for biological screening and for confirming the structures of newly isolated compounds.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for Tridecane-2,6-dione, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use multi-step organic reactions, such as ketonization of diols or cyclization of precursors. For example, a THF-mediated reaction with triethylamine as a catalyst under inert conditions (similar to ). Monitor progress via thin-layer chromatography (TLC) and optimize reaction time (3–7 days) based on intermediate stability.

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (≥98%) and NMR spectroscopy (integration of proton peaks for functional groups).

- Validation : Cross-reference spectral data (IR, -NMR, -NMR) with literature values and computational predictions ( ). Report deviations in coupling constants or unexpected peaks as potential impurities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Despite lacking explicit GHS classification (as in ), assume flammability (due to ketone groups) and irritancy. Use fume hoods, nitrile gloves, and flame-resistant lab coats.

- Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation. Label containers with batch numbers and synthesis dates ( ).

- Emergency Procedures : For spills, avoid water (risk of spreading); use absorbent materials like vermiculite. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation ( ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm. Compare with computational spectra ( ).

- NMR : Use -NMR to confirm methylene/methyl environments adjacent to ketone groups. -NMR resolves quaternary carbons.

- Supplementary Methods : Mass spectrometry (EI-MS) for molecular ion confirmation. X-ray crystallography (if crystalline) for absolute configuration ( ) .

Advanced Research Questions

Q. How can computational models resolve discrepancies in this compound’s predicted vs. observed reactivity?

- Methodological Answer :

- Model Selection : Use density functional theory (DFT) to calculate reaction pathways (e.g., ketone reduction energetics). Validate with experimental kinetics.

- Data Triangulation : Compare computational predictions (e.g., B3LYP/6-31G*) with experimental results (e.g., activation energy from Arrhenius plots). Address outliers by adjusting solvation models or steric parameters ( ).

- Example : If DFT underestimates thermal stability, re-evaluate entropy contributions using molecular dynamics simulations .

Q. What experimental designs address contradictions in this compound’s reported thermal stability?

- Methodological Answer :

- Controlled Replication : Repeat stability tests (TGA/DSC) under varying atmospheres (N vs. O) and heating rates (2–10°C/min).

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., oxygen presence accelerates decomposition). Report confidence intervals (p < 0.05).

- Literature Synthesis : Compare results with structurally analogous compounds (e.g., diones in ) to contextualize anomalies ( ) .

Q. How can multi-step synthetic pathways for this compound be optimized to improve yield?

- Methodological Answer :

- DoE Approach : Design a factorial experiment varying catalysts (e.g., Pd/C vs. enzymes), solvent polarity (THF vs. DMF), and temperature (25–80°C). Use response surface methodology to identify optimal conditions.

- Intermediate Monitoring : Track byproducts via LC-MS at each step. Adjust stoichiometry if intermediates accumulate (e.g., excess diol in cyclization).

- Scale-Up Considerations : Assess solvent recovery rates and catalyst recyclability to minimize costs without sacrificing purity ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.